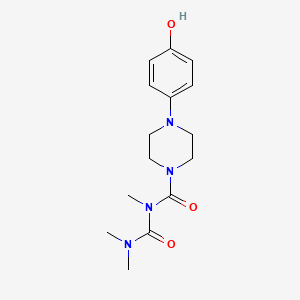

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl-

Description

This compound belongs to the piperazinecarboxamide class, characterized by a piperazine ring substituted with a carboxamide group. Its structure includes:

- A dimethylaminocarbonyl moiety on the piperazine nitrogen, introducing steric and electronic effects.

- N-methylation on the carboxamide nitrogen, reducing basicity and altering pharmacokinetic properties.

Properties

CAS No. |

80712-33-0 |

|---|---|

Molecular Formula |

C15H22N4O3 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

N-(dimethylcarbamoyl)-4-(4-hydroxyphenyl)-N-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C15H22N4O3/c1-16(2)14(21)17(3)15(22)19-10-8-18(9-11-19)12-4-6-13(20)7-5-12/h4-7,20H,8-11H2,1-3H3 |

InChI Key |

LRZJGQOJSXATEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials

- Piperazine or substituted piperazine derivatives.

- 4-Hydroxyphenyl compounds (e.g., 4-hydroxyphenylpiperazine intermediates).

- Dimethylcarbamoyl chloride or related carbonyl reagents for carbamoylation.

- Methylating agents for N-methylation.

Typical Synthetic Steps

Reaction Conditions Optimization

- Temperature control is critical, typically ranging from ambient to 75 °C depending on the step.

- Use of inert atmosphere (nitrogen) to prevent oxidation during sensitive steps.

- Solvent choice affects solubility and reaction rate; methoxyethanol and dichloromethane are common.

- Catalysts such as Pd/C are employed for selective hydrogenation steps.

Industrial Production Considerations

- Large-scale synthesis employs continuous flow reactors to improve reaction control and scalability.

- Automated synthesis platforms optimize reagent addition and temperature profiles.

- Purification steps include extraction, crystallization, and salt formation to enhance product purity.

- Yield optimization focuses on improving the N-arylation step, which historically shows lower yields.

Chemical Reaction Analysis

| Reaction Type | Common Reagents | Typical Products | Notes |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Phenolic oxides | Used for modifying aromatic hydroxyl groups |

| Reduction | Sodium borohydride, LiAlH4 | Alcohol derivatives | Reduces carbonyl groups if present |

| Substitution | Nucleophiles or electrophiles | Substituted aromatic or piperazine rings | Enables functional group diversification |

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- has been studied for various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Medicine: Potential therapeutic uses, such as in the development of new drugs.

Industry: Applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Dimethylaminocarbonyl: Similar to the dimethylaminoethyl group in , this substituent may enhance receptor binding via hydrogen-bond acceptor interactions. N-Methylation: Reduces metabolic degradation compared to non-methylated analogs (e.g., ), improving plasma stability.

Synthetic Yields: Derivatives with electron-withdrawing groups (e.g., 4-Cl-phenyl in ) show lower yields (~45–48%) due to steric hindrance during coupling reactions.

Biological Activity: Fluorophenyl analogs (e.g., ) exhibit nanomolar H1 receptor binding (IC50 = 310 nM), while methoxy or chloro derivatives (e.g., ) are less potent. The target’s -OH group could either enhance binding (via polar interactions) or reduce it (due to steric effects).

Biological Activity

The compound 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- belongs to a class of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives that have shown promising biological activity, particularly in the inhibition of tyrosinase (TYR) and potential applications in treating melanin-related disorders .

In Vitro Studies

Research has demonstrated that compounds structurally similar to 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- exhibit significant inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR), which is often used as a model for human tyrosinase . The inhibition of tyrosinase is crucial in the regulation of melanin biosynthesis, making these compounds potential therapeutic agents for various skin disorders.

Key Findings:

- The 4-hydroxyphenylpiperazine moiety serves as a primary pharmacophoric element for optimal binding within the catalytic site of tyrosinase .

- The aromatic tail acts as a secondary pharmacophoric moiety, establishing favorable contacts with the hydrophobic area at the entrance of the catalytic cavity .

Structure-Activity Relationship

A series of compounds based on the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold were synthesized and evaluated for their tyrosinase inhibitory activity. The following table summarizes some of the key findings:

| Compound | IC50 (μM) | Structural Features |

|---|---|---|

| 1 (Precursor) | 28.9 | 4-(1-piperazinyl)phenol |

| 7 | < 28.9 | Enhanced activity |

| 10 | < 28.9 | Best compound in series |

| 11 | < 28.9 | Enhanced activity |

| 17 | < 28.9 | Enhanced activity |

| 21 | < 28.9 | Enhanced activity |

Compounds 7, 10, 11, 17, and 21 demonstrated superior inhibitory effects compared to the precursor compound 1, indicating that modifications to the aryl moiety generally improved interactions within the enzyme's catalytic site .

Cytotoxicity Assessment

The most promising compounds (7, 10, 11, 17, and 21) were subjected to cell viability assays using the MTT method to evaluate potential cytotoxicity .

Results:

- All tested compounds showed no cytotoxic effects up to a concentration of 10 μM .

- Compound 10, identified as the most potent in the series, maintained good cell viability up to 25 μM .

Cellular Tyrosinase Activity

Further experiments were conducted with compound 10 at 25 μM to assess its effects on cellular tyrosinase activity . While specific data for 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-4-(4-hydroxyphenyl)-N-methyl- were not provided, the structural analogs demonstrated promising results in inhibiting cellular tyrosinase activity.

Antioxidant Properties

In addition to tyrosinase inhibition, some compounds in this series exhibited antioxidant activity . This dual action of tyrosinase inhibition and antioxidant effects makes these compounds particularly interesting for potential dermatological applications.

The inhibition mechanism of these compounds on tyrosinase was determined to be competitive, as demonstrated by kinetic studies with compound 1 . This suggests that the 1-Piperazinecarboxamide derivatives likely compete with the natural substrate for binding to the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.